Acide pentéthylethylènetriaminephénylique

Vue d'ensemble

Description

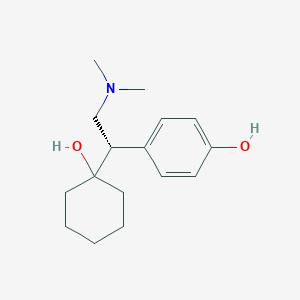

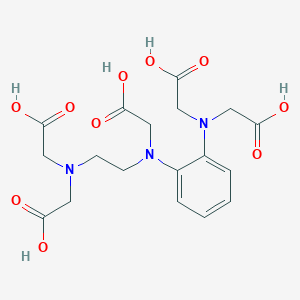

Phenyleneethylenetriamine pentaacetic acid is a biochemical reagent used in various scientific research applications. It is known for its ability to act as a chelating agent, binding to metal ions and facilitating their removal or manipulation in various chemical processes. The compound has a molecular formula of C₁₈H₂₃N₃O₁₀ and a molecular weight of 441.39 g/mol .

Applications De Recherche Scientifique

Phenyleneethylenetriamine pentaacetic acid is widely used in scientific research due to its chelating properties. Some of its applications include:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.

Biology: Employed in studies involving metal ion transport and storage within biological systems.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.

Industry: Utilized in industrial processes that require the removal or manipulation of metal ions.

Mécanisme D'action

Target of Action

Phenyleneethylenetriamine pentaacetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid . Its primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body due to their radioactive properties .

Mode of Action

DTPA works by sequestering these metal ions and forming highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then eliminated from the body through glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by DTPA primarily involve the binding and removal of radionuclides from the body . By forming stable complexes with these radionuclides, DTPA prevents them from interacting with biological molecules and causing harm . The downstream effects of this action include a reduction in the harmful effects of radiation exposure .

Pharmacokinetics

The pharmacokinetics of DTPA involve its distribution throughout the body, where it binds to radionuclides, and its subsequent elimination through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTPA contribute to its bioavailability and its effectiveness in removing radionuclides from the body .

Result of Action

The result of DTPA’s action is the removal of harmful radionuclides from the body, thereby reducing the risk of radiation exposure . This is achieved through the formation of stable DTPA-radionuclide complexes that are excreted in the urine .

Action Environment

The action of DTPA can be influenced by various environmental factors. For instance, the presence of other metal ions in the body can affect the binding affinity of DTPA . Additionally, the pH value and temperature can impact the yield of the chelation process . DTPA has been shown to be effective in vitro and has good stability, being resistant to degradation by acids .

Analyse Biochimique

Biochemical Properties

Phenyleneethylenetriamine pentaacetic acid plays a crucial role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. This chelation process is vital for removing metal ions from biological systems, thereby preventing metal-induced toxicity . The compound’s interaction with biomolecules such as human serum proteins facilitates the removal of radionuclides from the body .

Cellular Effects

Phenyleneethylenetriamine pentaacetic acid influences various cellular processes by chelating metal ions, which can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to metal ions, it can alter the availability of these ions for cellular processes, thereby impacting cell function . This compound has been shown to bind to human serum proteins, enhancing its ability to remove metal ions from cells and tissues .

Molecular Mechanism

At the molecular level, phenyleneethylenetriamine pentaacetic acid exerts its effects through chelation. It forms stable complexes with metal ions, preventing these ions from participating in harmful biochemical reactions . This chelation process can inhibit or activate enzymes by altering the availability of metal cofactors required for enzymatic activity . Additionally, the compound can influence gene expression by modulating the levels of metal ions that act as transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyleneethylenetriamine pentaacetic acid can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its chelation activity may decrease over time if the compound is exposed to conditions that promote degradation or if it forms irreversible complexes with metal ions . Long-term studies have shown that phenyleneethylenetriamine pentaacetic acid can maintain its chelation activity, but its effectiveness may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of phenyleneethylenetriamine pentaacetic acid vary with different dosages in animal models. At low doses, the compound effectively chelates metal ions without causing significant toxicity . At high doses, it may exhibit toxic effects due to the excessive removal of essential metal ions from the body . Studies have shown that there is a threshold dose beyond which the compound’s chelation activity can lead to adverse effects, including disruption of normal cellular functions and metabolic processes .

Metabolic Pathways

Phenyleneethylenetriamine pentaacetic acid is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate the levels of metal ions in cells and tissues . By chelating metal ions, the compound can influence metabolic flux and alter the levels of metabolites involved in metal ion metabolism . This interaction is crucial for maintaining the balance of metal ions and preventing metal-induced toxicity .

Transport and Distribution

Within cells and tissues, phenyleneethylenetriamine pentaacetic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can effectively chelate metal ions . The distribution of the compound is influenced by its binding affinity to different biomolecules, which determines its accumulation in various tissues .

Subcellular Localization

Phenyleneethylenetriamine pentaacetic acid is localized to specific subcellular compartments where it exerts its chelation activity . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to organelles such as the cytoplasm, mitochondria, and nucleus . This subcellular localization is essential for the compound’s function, as it allows for the targeted removal of metal ions from critical cellular sites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenyleneethylenetriamine pentaacetic acid can be synthesized through a multi-step process involving the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by hydrolysis and subsequent reaction with chloroacetic acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of phenyleneethylenetriamine pentaacetic acid involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form .

Analyse Des Réactions Chimiques

Types of Reactions

Phenyleneethylenetriamine pentaacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Comparaison Avec Des Composés Similaires

Phenyleneethylenetriamine pentaacetic acid is similar to other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it is unique in its ability to form more stable complexes with certain metal ions, making it particularly useful in applications where high stability is required. Similar compounds include:

- Ethylenediaminetetraacetic acid (EDTA)

- Diethylenetriaminepentaacetic acid (DTPA)

- Nitrilotriacetic acid (NTA) .

Propriétés

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOMSGHPGOZGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400361 | |

| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126736-75-2 | |

| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)